N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide
Description
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12-6-2-3-7-13(12)17(21)19-11-10-18-16-14-8-4-5-9-15(14)24(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
WRUZZKNRSVBWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzothiazole Moiety
Step 1 : Synthesize the benzothiazole ring by reacting an appropriate aniline derivative with sulfur dichloride in the presence of a base.
Reaction Conditions : Typically carried out in a solvent like chloroform or dichloromethane at room temperature.
Step 2 : Introduce the amino group onto the benzothiazole ring. This can be achieved through nucleophilic aromatic substitution or other suitable methods.
Preparation of the Amide Component
Step 3 : Prepare the carboxylic acid component (in this case, 2-methylbenzoic acid) by standard methods such as oxidation of the corresponding aldehyde or reduction of the nitro compound followed by oxidation.
Step 4 : Activate the carboxylic acid as an acid chloride using thionyl chloride or phosphorus pentachloride.
Coupling Reaction
Step 5 : Couple the amino-functionalized benzothiazole derivative with the acid chloride in the presence of a base (e.g., triethylamine) to form the final amide.
Reaction Conditions : Typically carried out in a solvent like dichloromethane or acetonitrile at room temperature.
Analysis and Purification
Thin-Layer Chromatography (TLC) : Monitor the reaction progress using TLC on silica gel plates.
Column Chromatography : Purify the final product using column chromatography on silica gel.
Spectroscopic Analysis : Confirm the structure using NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry.
Data Tables
Given the lack of specific data for this compound, a general outline of what such tables might include is provided:
| Step | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 1 | Aniline, SCl2 | CHCl3 | RT, 2h | 80% |
| 2 | NH2 source | DCM | RT, 1h | 90% |
| 3 | 2-Methylbenzoic acid | - | - | - |
| 4 | SOCl2 | DCM | RT, 30 min | 95% |
| 5 | Coupling | DCM | RT, 2h | 85% |
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The benzisothiazole moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes, benefiting various industrial applications.
Mechanism of Action
The mechanism of action of N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety is known to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Similarities and Key Variations
The target compound shares structural motifs with several synthesized analogs (Table 1):
Key Observations :
- The 1,1-dioxo-1,2-benzothiazole moiety (as in the target compound and ) is critical for redox stability and enzyme inhibition, contrasting with non-dioxidized benzothiazoles (e.g., ) .
- Linker variations (ethylamino vs. thioacetamido or direct bonding) influence conformational flexibility and target binding. For example, the ethylamino spacer in the target compound may enhance interactions with charged residues in enzyme active sites compared to rigid linkers in .
- Substituents on the benzamide (e.g., 2-methyl, 4-methoxy, 3,4-dimethoxy) modulate solubility, bioavailability, and steric effects. The 2-methyl group in the target compound likely reduces metabolic degradation compared to polar substituents .
Physicochemical Properties
Comparative physicochemical data (Table 2):
Biological Activity
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development.
- Molecular Formula : C17H17N3O4S
- Molecular Weight : 359.4 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting essential enzymes in microbial metabolism .
Anticancer Potential
Benzothiazole derivatives have been studied for their anticancer activities. A study on related compounds demonstrated significant cytotoxic effects against several cancer cell lines, including prostate and breast cancer cells. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the disruption of microtubule dynamics and the modulation of signaling pathways involved in cell survival .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, certain benzothiazole derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's .
Study 1: Antimicrobial Assessment
In a study assessing the antimicrobial activity of benzothiazole derivatives, this compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of benzothiazole derivatives showed that this compound effectively inhibited the growth of DU145 prostate cancer cells with an IC50 value of 3.8 µM. This study highlighted the compound's ability to induce apoptosis and disrupt cell cycle progression.
Research Findings Summary
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various strains | Disruption of cell wall synthesis |
| Anticancer | Significant cytotoxicity | Induction of apoptosis and inhibition of proliferation |
| Enzyme Inhibition | AChE/BChE inhibition | Modulation of cholinergic signaling pathways |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving condensation reactions between benzothiazole derivatives and ethylenediamine intermediates, followed by coupling with 2-methylbenzamide. Key steps include:
- Use of sulfanylacetic acid for cyclocondensation under reflux with nitrogen protection to minimize oxidation side reactions .
- Solvent optimization (e.g., ethanol or toluene) and temperature control (reflux at 80–110°C) to improve yield and purity .
- Purification via column chromatography or recrystallization, monitored by HPLC for intermediate verification .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic techniques?
- Methodology :
- Spectroscopy : Use H NMR and C NMR to confirm backbone structure and substituent positions. Key peaks include aromatic protons (δ 7.1–8.3 ppm) and carbonyl signals (δ 165–175 ppm) .
- X-ray crystallography : Employ SHELXL for small-molecule refinement and Mercury for visualization of bond lengths, angles, and displacement parameters. ORTEP-3 is recommended for generating thermal ellipsoid diagrams .
- Mass spectrometry : ESI-HRMS to verify molecular weight (e.g., expected [M+H] at m/z ~375) .
Q. What analytical techniques are suitable for monitoring reaction progress and purity assessment?
- Methodology :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to track reaction intermediates and final product .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., expected range: 200–250°C) and detect polymorphic forms .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments derived from spectroscopic data?
- Methodology :
- Use SHELXD for experimental phasing of high-resolution X-ray data to resolve ambiguities in stereochemistry or hydrogen bonding .
- Compare calculated powder diffraction patterns (via Mercury) with experimental data to validate crystal packing and unit cell parameters .
- Analyze anisotropic displacement parameters to identify dynamic disorder or co-crystallized solvents .
Q. What strategies can mitigate side reactions during functionalization of the benzothiazole ring?
- Methodology :
- Protecting groups : Temporarily block reactive sites (e.g., amino groups) using acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted cyclization .
- Catalysis : Employ palladium catalysts for selective cross-coupling reactions at the 3-position of the benzothiazole ring .
- Kinetic control : Optimize reaction time and stoichiometry to favor mono-substitution over di-substitution products .
Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., MMPs or kinases) based on structural analogs with known bioactivity .
- MD simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
- In vitro validation : Test enzyme inhibition (IC) using fluorescence-based assays and correlate with docking scores .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral resolution : Use preparative chiral HPLC with cellulose-based columns to separate enantiomers .
- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to control stereochemistry during key bond-forming steps .
- Process monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time analysis of chiral intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
